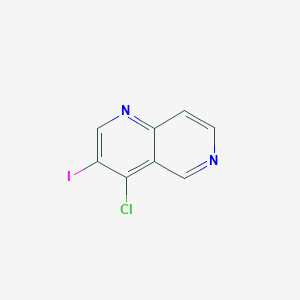
4-Chloro-3-iodo-1,6-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-iodo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and iodine atoms at the 4th and 3rd positions, respectively, on the naphthyridine ring. The molecular formula of this compound is C8H4ClIN2, and it has a molecular weight of 290.49 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1,6-naphthyridine typically involves the halogenation of 1,6-naphthyridine derivatives. One common method includes the use of iodine and chlorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the naphthyridine ring . The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require the presence of catalysts or bases to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-Chloro-3-iodo-1,6-naphthyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The iodine atom in particular can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while cross-coupling reactions can produce various biaryl compounds .
科学研究应用
4-Chloro-3-iodo-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-3-iodo-1,6-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets . The exact molecular pathways involved can vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
4-Chloro-1,6-naphthyridine: Lacks the iodine atom at the 3rd position.
3-Iodo-1,6-naphthyridine: Lacks the chlorine atom at the 4th position.
1,6-Naphthyridine: The parent compound without any halogen substitutions.
Uniqueness
4-Chloro-3-iodo-1,6-naphthyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation can enhance the compound’s ability to participate in various chemical reactions and improve its binding interactions in biological systems .
属性
IUPAC Name |
4-chloro-3-iodo-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-5-3-11-2-1-7(5)12-4-6(8)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGMJRUBTKJISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C(=CN=C21)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)
![Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)
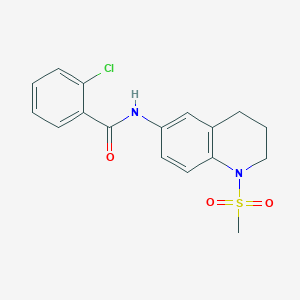
![2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2617206.png)
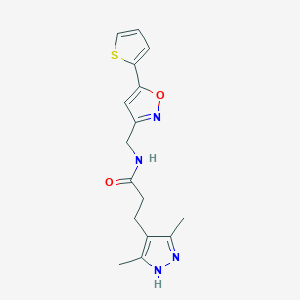
![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2617208.png)
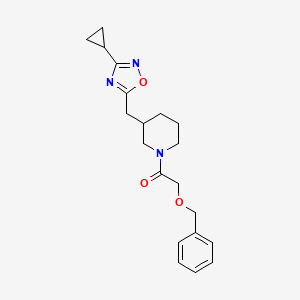
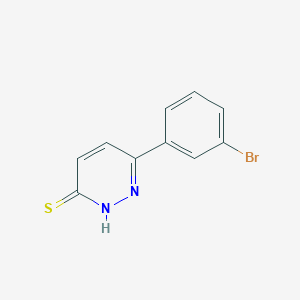
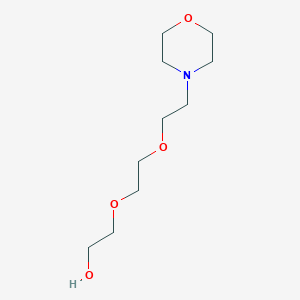
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2617216.png)
![2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2617219.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2617220.png)
